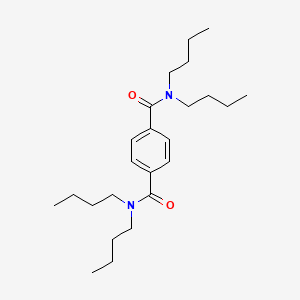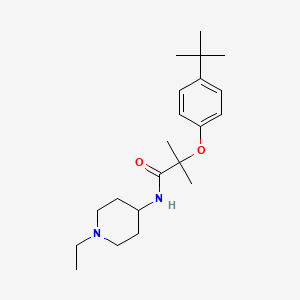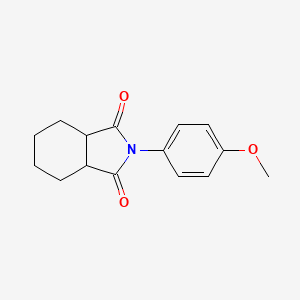
1-(4-nitrophenyl)-4-(4-pyridinylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-nitrophenyl)-4-(4-pyridinylmethyl)piperazine, known as NPP, is a chemical compound that has been widely used in scientific research for its unique properties. This compound belongs to the family of piperazine derivatives and has shown promising results in various fields of research. In
Mécanisme D'action
The mechanism of action of NPP involves the inhibition of the serotonin transporter, which prevents the reuptake of serotonin into the presynaptic neuron. This leads to an increase in the concentration of serotonin in the synaptic cleft, which results in an increase in serotonin signaling. NPP has also been found to inhibit the dopamine transporter and the norepinephrine transporter.
Biochemical and Physiological Effects:
NPP has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in mood, motivation, and alertness. NPP has also been found to have anxiolytic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
NPP has several advantages for lab experiments. It is a potent inhibitor of the serotonin transporter, which makes it a useful tool for the study of serotonin signaling. It has also been found to inhibit the dopamine transporter and the norepinephrine transporter, which makes it a useful tool for the study of dopamine and norepinephrine signaling. However, NPP has limitations as well. It is a relatively expensive compound, which makes it difficult to use in large-scale studies. It also has a short half-life, which makes it difficult to use in long-term studies.
Orientations Futures
There are several future directions for the study of NPP. One direction is the development of new drugs based on the structure of NPP. NPP has shown promising results as a potential drug candidate for the treatment of depression and anxiety disorders. Another direction is the study of the long-term effects of NPP. NPP has a short half-life, which makes it difficult to use in long-term studies. Future studies could investigate the long-term effects of NPP on the brain and behavior. Finally, future studies could investigate the effects of NPP on other neurotransmitter systems, such as the glutamate and GABA systems.
Conclusion:
In conclusion, 1-(4-nitrophenyl)-4-(4-pyridinylmethyl)piperazine, or NPP, is a unique compound that has been extensively used in scientific research. It has shown promising results as a potential drug candidate for the treatment of depression and anxiety disorders. NPP has also been found to have various biochemical and physiological effects, including an increase in mood, motivation, and alertness. While NPP has limitations, such as its short half-life and high cost, it remains a useful tool for the study of serotonin, dopamine, and norepinephrine signaling. Future studies could investigate the development of new drugs based on the structure of NPP, the long-term effects of NPP, and the effects of NPP on other neurotransmitter systems.
Méthodes De Synthèse
The synthesis of NPP involves the reaction of 4-nitrophenylpiperazine with 4-pyridinylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain pure NPP.
Applications De Recherche Scientifique
NPP has been extensively used in scientific research for its unique properties. It has been used in the development of new drugs, as well as in the study of various biological processes. NPP has been found to be a potent inhibitor of the serotonin transporter, which makes it a potential drug candidate for the treatment of depression and anxiety disorders. It has also been used in the study of the dopamine transporter and the norepinephrine transporter.
Propriétés
IUPAC Name |
1-(4-nitrophenyl)-4-(pyridin-4-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-20(22)16-3-1-15(2-4-16)19-11-9-18(10-12-19)13-14-5-7-17-8-6-14/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPRJQOYKSPXDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202266 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Nitrophenyl)-4-(4-pyridinylmethyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-(2,4-dichlorophenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5206879.png)
![2-benzyl-7-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B5206894.png)
![3-chloro-4-[(5-chloro-2-hydroxyphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5206908.png)

![4-{(2-furylmethyl)[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}-4-oxobutanoic acid](/img/structure/B5206925.png)
![4-(1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)thiomorpholine](/img/structure/B5206927.png)


![3-{[(4-iodophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5206965.png)
![2-{[3-(3-isopropylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B5206967.png)

![benzyl [2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]carbamate](/img/structure/B5206973.png)
![1-(2-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5206981.png)
![2-({4-[3-(benzyloxy)-4-methoxyphenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl}thio)-N-(4-bromophenyl)acetamide](/img/structure/B5206987.png)